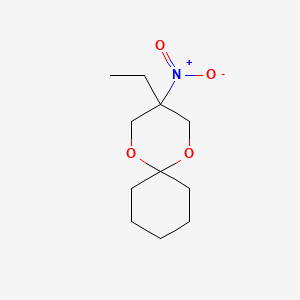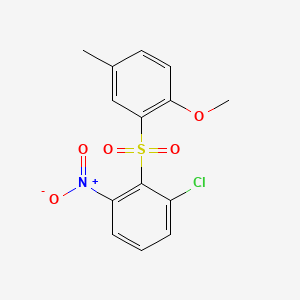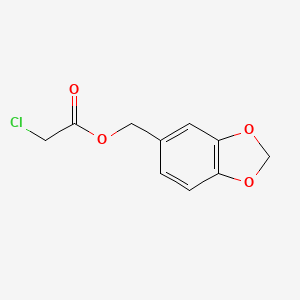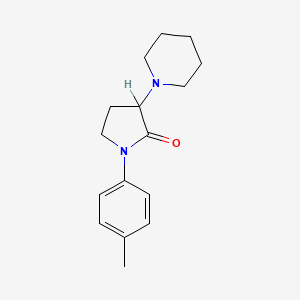
CID 71352119
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “CID 71352119” is a chemical entity with unique properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 71352119 involves multiple steps, including specific reaction conditions and reagents. The preparation methods typically involve:
Initial Raw Materials: The synthesis begins with the selection of appropriate raw materials.
Reaction Conditions: Specific temperature, pressure, and catalysts are used to facilitate the reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This involves:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities.
Continuous Monitoring: Ensuring consistent quality through continuous monitoring of reaction parameters.
Automation: Employing automated systems to enhance efficiency and reduce human error.
Análisis De Reacciones Químicas
Types of Reactions
CID 71352119 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, leading to new derivatives.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts such as palladium on carbon are employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives with altered chemical properties.
Aplicaciones Científicas De Investigación
CID 71352119 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 71352119 involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound binds to particular proteins or enzymes, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Propiedades
Número CAS |
12059-41-5 |
|---|---|
Fórmula molecular |
Na5Pb2 |
Peso molecular |
5.3e+02 g/mol |
InChI |
InChI=1S/5Na.2Pb |
Clave InChI |
BDQPPRFKZXAWNE-UHFFFAOYSA-N |
SMILES canónico |
[Na].[Na].[Na].[Na].[Na].[Pb].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)







